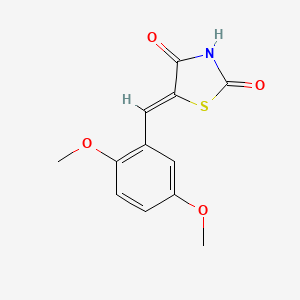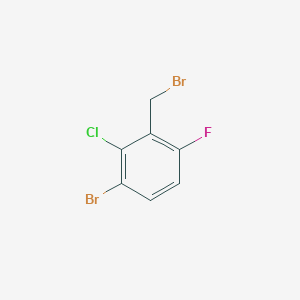
1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene
Vue d'ensemble
Description
1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene is a chemical compound that is widely used in scientific research. It is a member of the benzene family and is also known as 4-bromo-2-chloro-3-(bromomethyl)fluorobenzene. This compound has a number of unique properties that make it an important tool in various fields of research.
Applications De Recherche Scientifique
Electrochemical Fluorination Studies : Horio et al. (1996) studied the formation mechanism of difluorobenzene during the electrolysis of halobenzenes, including 1-bromo-4-fluorobenzene. Their work focused on understanding the cathodic dehalogeno-defluorination and the effects of various reaction conditions (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Synthesis and Characterization : Guo Zhi-an (2009) synthesized 1,2-bis(bromomethyl)-4-fluorobenzene, a related compound, from 3,4-dimethylbenzenamine. The study includes analysis of factors affecting the reaction and structural characterization using GC-MS and 1HNMR techniques (Guo Zhi-an, 2009).
Photodissociation Mechanisms : Xi-Bin Gu et al. (2001) conducted a study on the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. This research provides insights into the effects of fluorine atom substitution on the photodissociation mechanism (Gu, Wang, Huang, Han, He, & Lou, 2001).
Chemoselectivity in Catalysis : Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of various substituted benzenes, including 1,4-dichloro-2-fluorobenzene. This study highlights the retention of fluorine substituents in reactions and provides a method for preparing fluorobenzoic acid derivatives (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).
Vibrational Spectroscopy : Aralakkanavar et al. (1992) recorded and analyzed the Raman and infrared spectra of trisubstituted benzenes, including 1-bromo-3,4-difluorobenzene. Their work contributes to the understanding of the vibrational properties of such compounds (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).
NMR Spectroscopy and Computational Modeling : Hein et al. (2015) described a Grignard experiment involving 1-bromo-4-fluorobenzene, analyzing its reactivity and chemoselectivity through NMR spectroscopy and computational modeling (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Propriétés
IUPAC Name |
1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHSJJVFHZARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235624 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene | |
CAS RN |
1003608-90-9 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003608-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

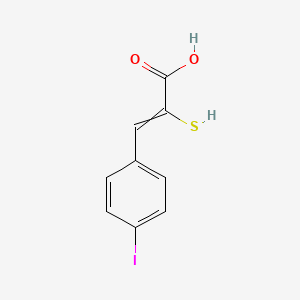

![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)

![N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B3039177.png)

![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)
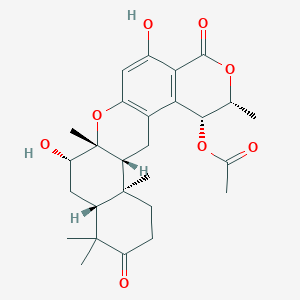
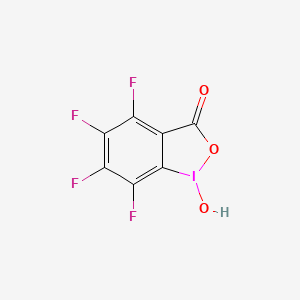
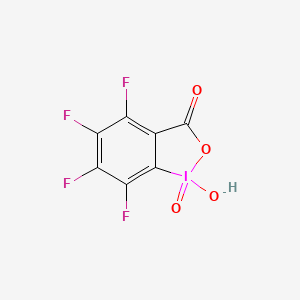
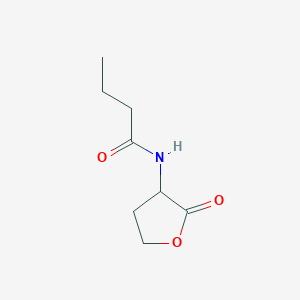
![4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine](/img/structure/B3039190.png)
